Cas no 1551362-85-6 (8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine structure
1551362-85-6 structure
商品名:8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
CAS番号:1551362-85-6
MF:C13H13F3N4
メガワット:282.264332532883
CID:6005983
PubChem ID:24776573

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 化学的及び物理的性質

名前と識別子

    • SSIPIQQKMYCMHD-UHFFFAOYSA-N
    • 1551362-85-6
    • 8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
    • SCHEMBL16762244
    • 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
    • インチ: 1S/C13H13F3N4/c14-13(15,16)12-19-18-11-10(17-6-7-20(11)12)8-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2
    • InChIKey: SSIPIQQKMYCMHD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=NN=C2C(CC3C=CC=CC=3)NCCN21)(F)F

計算された属性

  • せいみつぶんしりょう: 282.10923092g/mol
  • どういたいしつりょう: 282.10923092g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 330
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 42.7Ų

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
K08336-5g
8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
1551362-85-6 >95%
5g
$1555 2024-05-25
eNovation Chemicals LLC
K08336-5g
8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
1551362-85-6 >95%
5g
$1555 2025-02-28
eNovation Chemicals LLC
K08336-1g
8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
1551362-85-6 >95%
1g
$618 2024-05-25
eNovation Chemicals LLC
K08336-5g
8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
1551362-85-6 >95%
5g
$1555 2025-02-26
eNovation Chemicals LLC
K08336-1g
8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
1551362-85-6 >95%
1g
$618 2025-02-26
eNovation Chemicals LLC
K08336-1g
8-benzyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
1551362-85-6 >95%
1g
$618 2025-02-28

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine 関連文献

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazineに関する追加情報

Introduction to 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 1551362-85-6)

8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, identified by its CAS number 1551362-85-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the triazolopyrazine class, a scaffold that has been extensively studied for its biological activity across various therapeutic areas. The presence of a benzyl group and a trifluoromethyl substituent in its molecular structure imparts unique electronic and steric properties, making it a promising candidate for further investigation.

The 1,2,4-triazolo[4,3-a]pyrazine core is a fused bicyclic system consisting of a triazole ring and a pyrazine ring. This particular arrangement has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The trifluoromethyl group is particularly noteworthy as it is known to enhance metabolic stability and binding affinity at biological targets. In contrast, the benzyl group can contribute to hydrophobic interactions and may influence the compound's solubility and bioavailability.

Recent advancements in computational chemistry and drug discovery have enabled the rapid screening of such heterocyclic compounds for their pharmacological potential. Virtual screening techniques have been employed to identify novel scaffolds like 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine that exhibit promising interactions with biological targets. These studies have highlighted the compound's potential as an inhibitor of kinases and other enzymes involved in cancer progression.

In vitro studies have begun to elucidate the mechanism of action for this compound. Initial experiments suggest that it may interfere with signal transduction pathways critical for cell proliferation and survival. The trifluoromethyl group's electron-withdrawing nature could play a key role in modulating the compound's reactivity and binding affinity. Additionally, the benzyl group may facilitate interactions with specific amino acid residues in the target protein.

The synthesis of 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine presents both challenges and opportunities for medicinal chemists. The construction of the triazolopyrazine core requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex scaffolds more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in assembling the necessary molecular framework.

One of the most exciting aspects of this compound is its potential for further derivatization. By modifying substituents on the triazolopyrazine core or introducing additional functional groups, chemists can explore a vast chemical space to optimize its pharmacological properties. This flexibility makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at identifying more potent and selective drug candidates.

The growing interest in 8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is also driven by its potential therapeutic applications. Preclinical studies are underway to evaluate its efficacy in models of cancer and inflammatory diseases. Early results are promising and suggest that this compound may offer a novel approach to treating these conditions. The combination of computational modeling with experimental validation is providing valuable insights into its mechanism of action.

The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists、biologists、pharmacologists,and computer scientists. The case of 8-benzyl-3-(trifluoromethyl)-5H、6H、7H、8H-[1、2、4]triazolo[4、3-a]pyrazine exemplifies how advances in each of these fields can converge to accelerate drug discovery. By leveraging cutting-edge technologies and innovative synthetic strategies, researchers are paving the way for next-generation therapeutics that address unmet medical needs.

As our understanding of biological systems continues to grow, so does our ability to design molecules that interact with them in precise ways。 The study of compounds like 8-benzyl-3-(trifluoromethyl)-5H、6H、7H、8H-[1、2、4]triazolo[4、3-a]pyrazine underscores the importance of heterocyclic chemistry in modern drug discovery。 These molecules not only offer unique structural features but also open up new avenues for therapeutic intervention.

In conclusion, 8-benzyl-3-(trifluoromethyl)-5H、6H、7H、8H-[1、2、4]triazolo[4、3-a]pyrazine (CAS No. 1551362-85-6) represents a significant advancement in medicinal chemistry。 Its complex structure, combined with its promising biological activity, makes it a valuable candidate for further research。 As scientists continue to explore its potential, we can expect this compound to play an important role in the development of new treatments for various diseases.

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